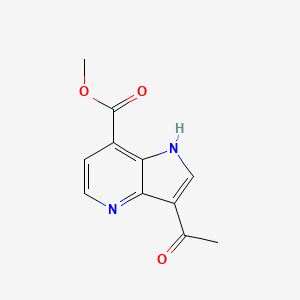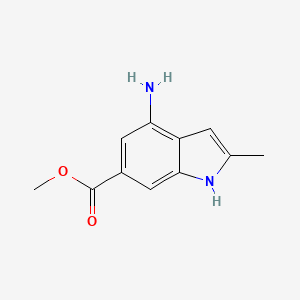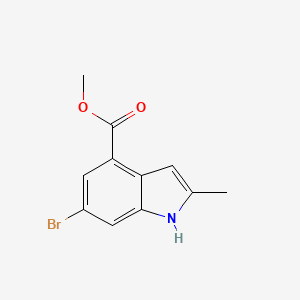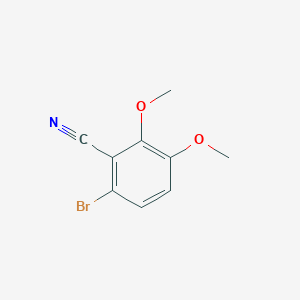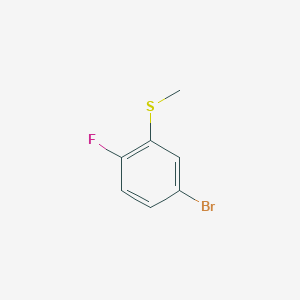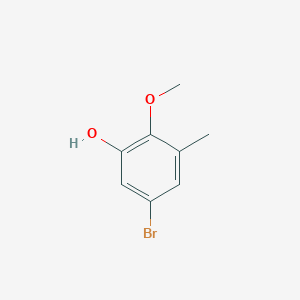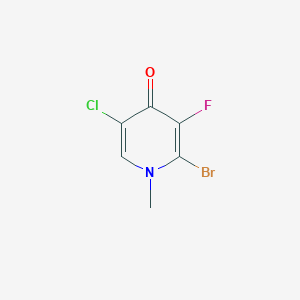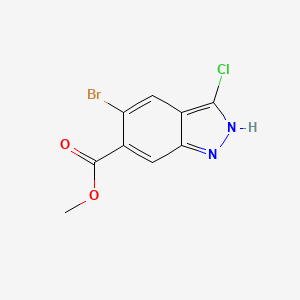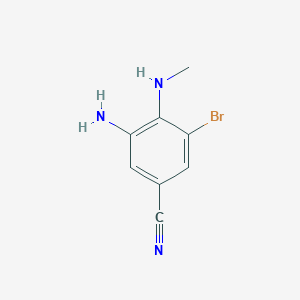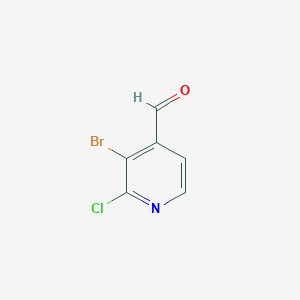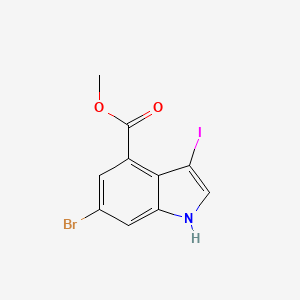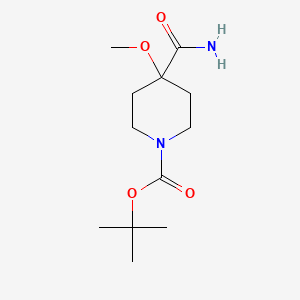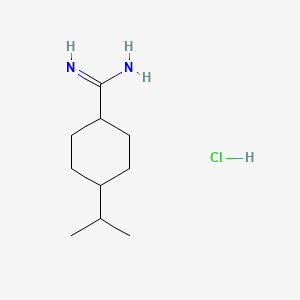
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride
Overview
Description
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2 and a molecular weight of 204.74 g/mol. This compound is primarily used as a research chemical and is known for its unique structural properties, which make it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4-(Propan-2-yl)cyclohexanone with an appropriate amine under acidic conditions to form the carboximidamide, followed by the addition of hydrochloric acid to yield the hydrochloride salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the interactions and functions of carboximidamide-containing molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets vary based on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
4-(Propan-2-yl)cyclohexane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Propan-2-yl)cyclohexane-1-carboxamide: Similar structure but lacks the imidamide group, leading to different reactivity and applications.
4-(Propan-2-yl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide, resulting in different chemical properties and uses.
4-(Propan-2-yl)cyclohexane-1-carboximidamide: The free base form without the hydrochloride salt, which may have different solubility and stability characteristics.
Properties
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12;/h7-9H,3-6H2,1-2H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKBAUYWQOMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


